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molecular formula C13H16BrNO2 B1289176 3-(4-Bromophenyl)-1-morpholinopropan-1-one CAS No. 607744-33-2

3-(4-Bromophenyl)-1-morpholinopropan-1-one

Cat. No. B1289176
M. Wt: 298.18 g/mol
InChI Key: ISGMYOJQXRNSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449485B2

Procedure details

A solution of Example 4A (4.405 mmol) in 1:1 ethyl acetate/ethanol (50 mL) was treated with Wilkinson's catalyst (815 mg, 0.880 mmol), degassed three times by freeze-thaw cycle, heated to reflux under nitrogen atmosphere for 2 days, and cooled to room temperature. The solution was adsorbed onto silica gel and purified by flash column chromatography with 50% ethyl acetate in hexane to provide the desired product (1.024 g, 78%). 1H NMR (300 MHz, CD3OD) δ 7.40 (2H, d), 7.10 (2H, d), 3.62 (4H, m), 3.57 (2H, t), 3.38 (2H, t), 2.94 (2H, t), 2.58 (2H, t).
Quantity
4.405 mmol
Type
reactant
Reaction Step One
Quantity
815 mg
Type
catalyst
Reaction Step One
Name
ethyl acetate ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[O:11])=[CH:4][CH:3]=1>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Rh].C(OCC)(=O)C.C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)=[O:11])=[CH:4][CH:3]=1 |f:1.2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
4.405 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)/C=C/C(=O)N1CCOCC1
Name
Quantity
815 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Name
ethyl acetate ethanol
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed three times by freeze-thaw cycle
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen atmosphere for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography with 50% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCC(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.024 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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